(1-Methyl-1H-pyrazol-3-yl)methanol (1-Methyl-1H-pyrazol-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 84547-62-6
VCID: VC2453513
InChI: InChI=1S/C5H8N2O/c1-7-3-2-5(4-8)6-7/h2-3,8H,4H2,1H3
SMILES: CN1C=CC(=N1)CO
Molecular Formula: C5H8N2O
Molecular Weight: 112.13 g/mol

(1-Methyl-1H-pyrazol-3-yl)methanol

CAS No.: 84547-62-6

Cat. No.: VC2453513

Molecular Formula: C5H8N2O

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

(1-Methyl-1H-pyrazol-3-yl)methanol - 84547-62-6

Specification

CAS No. 84547-62-6
Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
IUPAC Name (1-methylpyrazol-3-yl)methanol
Standard InChI InChI=1S/C5H8N2O/c1-7-3-2-5(4-8)6-7/h2-3,8H,4H2,1H3
Standard InChI Key WCKJRVKJTUIAFW-UHFFFAOYSA-N
SMILES CN1C=CC(=N1)CO
Canonical SMILES CN1C=CC(=N1)CO

Introduction

Chemical Identity and Basic Properties

(1-Methyl-1H-pyrazol-3-yl)methanol is an organic compound characterized by a pyrazole ring with a methyl group attached to one nitrogen atom and a hydroxymethyl group at the 3-position. This structural arrangement confers specific reactivity patterns that make it valuable in organic synthesis.

Identification Data

The compound is clearly identified through several key parameters that distinguish it from similar compounds:

PropertyValue
Chemical FormulaC₅H₈N₂O
Molecular Weight112.13 g/mol
CAS Number84547-62-6
EINECSNot specified in available data

The compound is known by several synonyms including 3-(Hydroxymethyl)-1-methyl-1H-pyrazole, (1-methylpyrazol-3-yl)methanol, and (1-methyl-3-pyrazolyl)methanol .

Physical and Chemical Properties

The physical and chemical characteristics of (1-Methyl-1H-pyrazol-3-yl)methanol have been determined through both experimental and predictive methods:

PropertyValueMethod
Boiling Point243.6±15.0 °CPredicted
Density1.16±0.1 g/cm³Predicted
pKa13.61±0.10Predicted
SolubilityNot explicitly defined in available data-

These properties indicate a relatively stable compound with moderate boiling point and a weakly acidic hydroxyl group .

Synthesis and Preparation Methods

The preparation of (1-Methyl-1H-pyrazol-3-yl)methanol involves specific reagents and conditions to ensure proper formation of the target molecule.

Solution Preparation for Research Applications

For research applications, precise solution preparation is critical. The following table provides guidelines for preparing stock solutions at various concentrations:

Desired ConcentrationAmount of CompoundSolvent Volume Required
1 mM1 mg8.9182 mL
5 mM1 mg1.7836 mL
10 mM1 mg0.8918 mL
1 mM5 mg44.5911 mL
5 mM5 mg8.9182 mL
10 mM5 mg4.4591 mL
1 mM10 mg89.1822 mL
5 mM10 mg17.8364 mL
10 mM10 mg8.9182 mL

These calculations are based on the molecular weight of 112.13 g/mol .

Research Applications and Utility

(1-Methyl-1H-pyrazol-3-yl)methanol has demonstrated significant utility in various research contexts, particularly in pharmaceutical development.

Role in Medicinal Chemistry

The compound serves as a key intermediate in the synthesis of bioactive molecules. Notably, it has been employed in the preparation of 5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide, which has potential applications in imaging studies . This indicates its value in developing diagnostic tools and pharmaceutical agents.

Synthetic Building Block

(1-Methyl-1H-pyrazol-3-yl)methanol functions as a versatile building block that can be transformed into various derivatives with specialized functions:

DerivativeTransformation TypePotential Applications
5-(Hydroxymethyl)-1-methyl-1H-pyrazoleStructural modificationPharmaceutical intermediates
1-METHYL-1H-PYRAZOLE-3-CARBALDEHYDEOxidationSynthetic intermediates, cross-coupling reactions

The hydroxymethyl group provides a convenient handle for further functionalization through various reactions including etherification, esterification, and oxidation .

Related Compounds and Structural Analogs

Understanding the relationship between (1-Methyl-1H-pyrazol-3-yl)methanol and structurally similar compounds provides valuable context for its applications and properties.

Direct Derivatives

Several direct derivatives of (1-Methyl-1H-pyrazol-3-yl)methanol appear in research contexts:

  • Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol: Contains an additional cyclohexyl group, potentially modifying lipophilicity and receptor interactions

  • 5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide: An ether derivative with potential imaging applications

Structural Analogs

Related pyrazole compounds with similar functional groups demonstrate the versatility of this chemical scaffold:

  • (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol: Features an additional cyclopropyl group that may alter electronic properties and binding characteristics

  • (5-fluoro-1-methyl-1H-pyrazol-4-yl)methanol: Contains a fluoro substituent and positional isomerism of the hydroxymethyl group

These structural variations highlight how systematic modifications to the basic pyrazole scaffold can produce compounds with diverse properties and applications.

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